molecular formula C15H17ClN4O3 B8116074 APN-oxyamine HCl

APN-oxyamine HCl

Cat. No.: B8116074
M. Wt: 336.77 g/mol
InChI Key: MHAGWAJDWDTXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APN-oxyamine hydrochloride is a heterobifunctional linker that contains an APN moiety with chemoselectivity for cysteine and an oxyamine group for oxime ligation. This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising methodology for applications in bioconjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions: APN-oxyamine hydrochloride is synthesized through a series of chemical reactions that involve the introduction of an APN moiety and an oxyamine group. The synthesis typically involves the reaction of an aldehyde or ketone with an oxyamine to form an oxime bond. The reaction conditions often include mild acidic or neutral pH to facilitate the formation of the oxime bond .

Industrial Production Methods: In industrial settings, the production of APN-oxyamine hydrochloride involves large-scale chemical synthesis using high-purity reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: APN-oxyamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

APN-oxyamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in bioconjugation reactions to attach biomolecules to various surfaces or other molecules.

    Biology: Employed in protein modification and labeling techniques, such as mass spectrometry and fluorescence labeling.

    Medicine: Utilized in drug discovery research to analyze protein modifications, interactions, and functions.

    Industry: Applied in the development of antibody-drug conjugates and other biopharmaceuticals

Mechanism of Action

The mechanism of action of APN-oxyamine hydrochloride involves its chemoselectivity for cysteine residues in proteins. The APN moiety reacts with cysteine to form a stable conjugate, while the oxyamine group undergoes oxime ligation with aldehydes or ketones. This dual functionality allows for precise and stable bioconjugation, making it a valuable tool in various biochemical applications .

Comparison with Similar Compounds

Uniqueness: APN-oxyamine hydrochloride stands out due to its superior stability in aqueous environments and its dual functionality, which allows for both cysteine-selective and aldehyde-reactive conjugation. This makes it a versatile and reliable choice for bioconjugation applications .

Properties

IUPAC Name

4-[(2-aminooxyacetyl)amino]-N-[4-(2-cyanoethynyl)phenyl]butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3.ClH/c16-9-1-3-12-5-7-13(8-6-12)19-14(20)4-2-10-18-15(21)11-22-17;/h5-8H,2,4,10-11,17H2,(H,18,21)(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAGWAJDWDTXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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